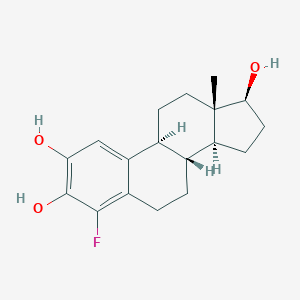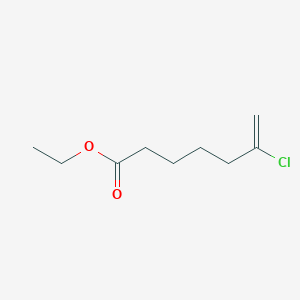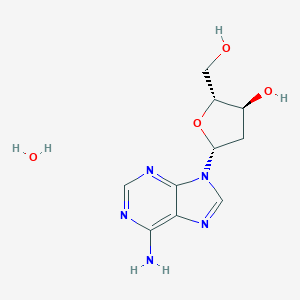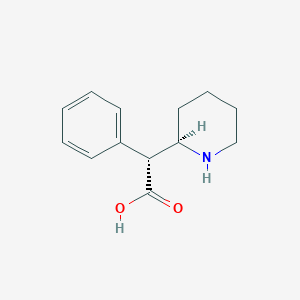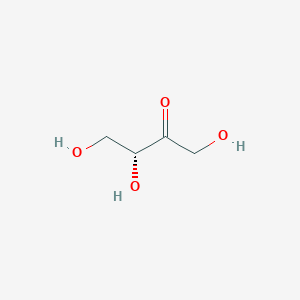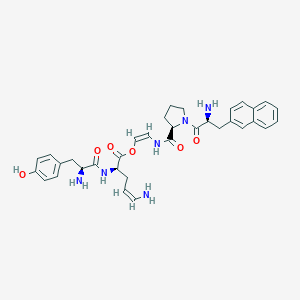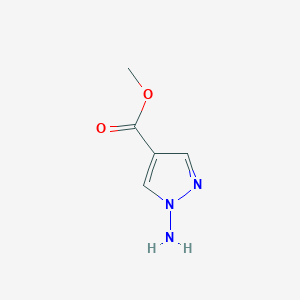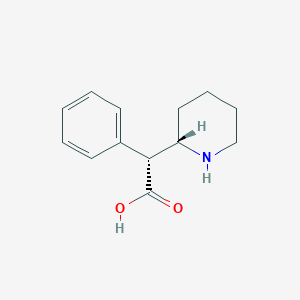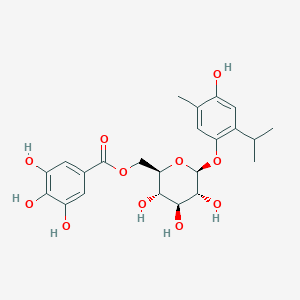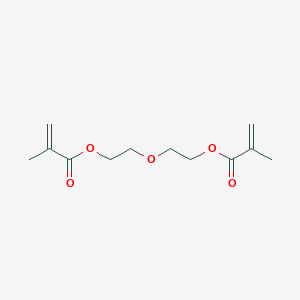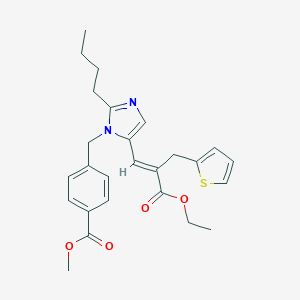
Eprosartan-Ethyl-Methyl-Diester
Übersicht
Beschreibung
Eprosartan Ethyl Methyl Diester is a derivative of Eprosartan, an angiotensin II receptor antagonist . It is used to treat hypertension by preventing the binding of angiotensin II to AT1, causing vascular smooth muscle to relax and vasodilation to occur . This action is independent of the pathways for angiotensin II synthesis .
Synthesis Analysis
The synthesis of Eprosartan Ethyl Methyl Diester involves several stages . The process begins with treating 2-n-butyl-4-formylimidazole with an N-protecting group in the presence of a base. This results in an N-protected compound. This compound is then reacted with 2-(thiophen-2-ylmethyl)propanedioic acid monoethyl ester to get another compound. This compound is then reacted with methyl-4-(bromomethyl)benzoate to get another compound. Finally, simultaneous hydrolysis of ester groups and removal of the N-protecting group is accomplished using caustic soda solution, yielding Eprosartan .Molecular Structure Analysis
The molecular formula of Eprosartan Ethyl Methyl Diester is C26H30N2O4S . Its molecular weight is 466.59 . The IUPAC name is methyl 4-[[2-butyl-5-[(E)-3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)prop-1-enyl]imidazol-1-yl]methyl]benzoate .Chemical Reactions Analysis
Esters, like Eprosartan Ethyl Methyl Diester, can undergo condensation reactions called Claisen Condensations . When the reaction occurs within a diester, it forms a ring and is called a Dieckmann Condensation .Wissenschaftliche Forschungsanwendungen
Behandlung von Bluthochdruck
Eprosartan-Ethyl-Methyl-Diester ist ein Angiotensin-II-Rezeptor-Antagonist . Es wird zur Behandlung von Bluthochdruck eingesetzt, indem es die Blutgefäße entspannt . Dies erleichtert es dem Herzen, Blut zu pumpen, wodurch der Blutdruck gesenkt und das Risiko von Schlaganfall oder Herzinfarkt verringert wird.
Management von Herzinsuffizienz
Eprosartan ist bei der Behandlung von Herzinsuffizienz von Vorteil . Durch Blockieren der Bindung von Angiotensin II an AT1-Rezeptoren in der glatten Gefäßmuskulatur verursacht es eine Gefäßdilatation . Dies hilft, die Belastung des Herzens zu reduzieren und die Effizienz des Herzens zu verbessern.
Behandlung von Nierenversagen
Eprosartan wird auch bei der Behandlung von Nierenversagen eingesetzt . Es wirkt auf das Renin-Angiotensin-System, um den gesamten peripheren Widerstand zu senken, was dazu beitragen kann, die Nierenfunktion zu verbessern und das Fortschreiten von Nierenerkrankungen zu verlangsamen.
Arzneimittel-Abgabesysteme
This compound wurde bei der Formulierung und statistischen Optimierung von selbstmikroemulgierenden Arzneimittel-Abgabesystemen verwendet . Diese Systeme verbessern die orale Bioverfügbarkeit von lipophilen Arzneimitteln , wodurch sie effektiver werden und möglicherweise Nebenwirkungen verringert werden.
Pharmazeutische Herstellung
This compound wird in der pharmazeutischen Industrie zur Herstellung von Eprosartan verwendet . Der Prozess umfasst mehrere Stufen, darunter die Behandlung von 2-n-Butyl-4-Formylimidazol mit einer N-Schutzgruppe, die Reaktion mit 2-(2-Thienylmethyl)propandioesäuremonoethylester und die Reaktion mit Methyl-4-(Brommethyl)benzoat .
Referenzstandards
This compound wird als Referenzstandard in der pharmazeutischen Forschung verwendet
Wirkmechanismus
Target of Action
Eprosartan Ethyl Methyl Diester primarily targets the Angiotensin II receptor , specifically the subtype AT1 . This receptor plays a crucial role in the regulation of blood pressure and fluid balance .
Mode of Action
Eprosartan acts as an antagonist to the AT1 receptor . It prevents the binding of Angiotensin II to the AT1 receptor, which is a key step in the renin-angiotensin system . This system is responsible for regulating blood pressure and fluid balance .
Biochemical Pathways
By blocking the AT1 receptor, Eprosartan interferes with the renin-angiotensin system . This system is a hormonal cascade that leads to the production of Angiotensin II, a potent vasoconstrictor . By preventing the action of Angiotensin II, Eprosartan causes vasodilation , or the relaxation of blood vessels . This leads to a decrease in blood pressure .
Pharmacokinetics
It is primarily excreted in the feces (90%) and to a lesser extent in the urine (7%) . The bioavailability of Eprosartan is approximately 15% . The elimination half-life is between 5 to 9 hours .
Result of Action
The primary result of Eprosartan’s action is a reduction in blood pressure . This is achieved through the relaxation of vascular smooth muscle and vasodilation . It is used to treat hypertension, diabetic nephropathy, and congestive heart failure .
Action Environment
The action of Eprosartan can be influenced by various environmental factors. Additionally, the drug’s effectiveness can be influenced by the patient’s renal and hepatic function . Patients with impaired renal or hepatic function may have altered drug metabolism and excretion, potentially affecting the drug’s efficacy and safety .
Biochemische Analyse
Biochemical Properties
Eprosartan Ethyl Methyl Diester is related to Eprosartan, an angiotensin II receptor antagonist used to treat hypertension . By preventing the binding of angiotensin II to AT1, vascular smooth muscle relaxes and vasodilation occurs . This interaction with angiotensin II and AT1 receptor is a key biochemical property of Eprosartan Ethyl Methyl Diester.
Cellular Effects
Eprosartan Ethyl Methyl Diester, through its relation to Eprosartan, has significant effects on various types of cells and cellular processes. It influences cell function by causing vasodilation, which can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Eprosartan Ethyl Methyl Diester involves blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor found in many tissues such as vascular smooth muscle and the adrenal gland . This action is independent of the pathways for angiotensin II synthesis .
Dosage Effects in Animal Models
For instance, Eprosartan blocks the effects of angiotensin II on postsynaptic AT1 receptors and inhibits presynaptic AT1 receptors that are involved in boosting sympathetic nerve activity .
Metabolic Pathways
Eprosartan Ethyl Methyl Diester is not metabolized by the cytochrome P450 system . It is mainly eliminated as unchanged drug, with less than 2% of an oral dose excreted in the urine as a glucuronide .
Transport and Distribution
It is known that Eprosartan is mainly eliminated as unchanged drug .
Eigenschaften
IUPAC Name |
methyl 4-[[2-butyl-5-[(E)-3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)prop-1-enyl]imidazol-1-yl]methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4S/c1-4-6-9-24-27-17-22(15-21(26(30)32-5-2)16-23-8-7-14-33-23)28(24)18-19-10-12-20(13-11-19)25(29)31-3/h7-8,10-15,17H,4-6,9,16,18H2,1-3H3/b21-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNXMWWTAZQPCI-RCCKNPSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC)C=C(CC3=CC=CS3)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC)/C=C(\CC3=CC=CS3)/C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565991 | |
| Record name | Methyl 4-[(2-butyl-5-{(1E)-3-ethoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133486-13-2 | |
| Record name | Methyl 4-[(2-butyl-5-{(1E)-3-ethoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



